2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Beschreibung
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a fused pyridine-pyrimidine scaffold with a methyl substituent at the 2-position. Its molecular formula is C₈H₁₂ClN₃, with a molecular weight of 185.65 g/mol (CAS: 1187830-73-4; MDL: MFCD11518994) . The compound is synthesized via nucleophilic substitution or cyclization reactions involving intermediates such as 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, as described in protocols for analogous pyrimidines . This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .
Eigenschaften
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-10-5-7-4-9-3-2-8(7)11-6;/h5,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJSIFYUPXLPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
424819-91-0 | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424819-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80596097 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210538-73-1 | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210538-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyridine derivatives with pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit tumor cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Its derivatives have been tested for efficacy using standard methods such as agar diffusion and broth dilution techniques. The structure–activity relationship studies indicate that modifications to the hydrazide fragment can enhance microbial inhibition .
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. This makes it a candidate for further exploration in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activities. For example:
- Pyrrolo[2,3-d]pyrimidine Derivatives : These derivatives have been reported to exhibit a range of pharmacological effects including anticonvulsant, analgesic, and anti-diabetic activities .
Case Study 1: Anticancer Screening
A study conducted on the cytotoxic effects of this compound on A549 and MCF-7 cell lines revealed significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The study highlighted the potential for this compound to be developed into a therapeutic agent for lung and breast cancers .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, derivatives of the compound were evaluated against clinical strains of bacteria. The results demonstrated varying degrees of effectiveness depending on the structural modifications made to the hydrazide fragment . This emphasizes the importance of chemical structure in determining biological activity.
Wirkmechanismus
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional diversity of tetrahydropyrido[4,3-d]pyrimidine derivatives arises from variations in substituents at the 2-, 4-, and 7-positions. Below is a comparative analysis of key analogs:
Structural and Molecular Comparisons
Physicochemical Properties
- Solubility: Amino and dihydrochloride derivatives (e.g., 2-amino analog) exhibit higher aqueous solubility compared to lipophilic analogs like 2-phenyl .
- Thermal Stability : Methyl and chloro substituents increase melting points (e.g., 4-methyl derivative melts at ~135°C), whereas hydroxylated analogs (e.g., 2-ol derivative) decompose at lower temperatures .
Biologische Aktivität
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- CAS Number : 676994-65-3
- Molecular Formula : C₈H₁₁N₃
- Molecular Weight : 149.19 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Store in a dark place under inert atmosphere at 2-8°C
Pharmacological Activity
The biological activity of this compound has been studied primarily in the context of its potential as an antitumor and antiparasitic agent.
Antitumor Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antitumor properties. For instance:
- Mechanism : These compounds may act as inhibitors of specific signaling pathways involved in tumor progression. They have been reported to inhibit tyrosine kinases and other enzymes crucial for cancer cell proliferation.
- Case Study : A study demonstrated that certain analogs showed potent activity against mammary neoplasms by inhibiting cell growth and inducing apoptosis in cancer cells (EC50 values ranging from 0.019 μM to 0.115 μM) .
Antiparasitic Activity
The compound has also shown promise in antiparasitic applications:
- Mechanism : The activity against parasites such as Plasmodium falciparum (the causative agent of malaria) has been linked to the inhibition of key metabolic pathways within the parasite.
- Case Study : In vitro studies revealed that some derivatives exhibited EC50 values as low as 0.025 μM against P. falciparum, highlighting their potential as effective antiparasitic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can lead to variations in potency and selectivity:
| Substituent | Effect on Activity | EC50 (μM) |
|---|---|---|
| N-Methyl | Increased potency | 0.064 |
| N-Pyrazole | Moderate activity | 0.115 |
| 4-Pyrazole | Reduced activity | 0.177 |
Toxicological Profile
While exploring the therapeutic potential of this compound, it is essential to consider its safety profile:
Q & A
Q. Basic
- NMR Spectroscopy : Confirm structural integrity via 1H/13C NMR, focusing on methyl group signals (δ ~2.5 ppm) and pyrimidine ring protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 209.1 for C₈H₁₂N₃Cl) .
- HPLC : Assess purity (>97%) using C18 columns with UV detection at 254 nm .
Q. Advanced
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally similar hydrochlorides .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., 206–211°C) and hygroscopicity under controlled humidity .
How should researchers handle stability and storage of this compound?
Basic
Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Decomposition occurs above 200°C, necessitating avoidance of high-temperature processing .
Advanced
Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation products. Use HPLC-MS to identify impurities like N-oxides or demethylated derivatives, referencing pharmacopeial guidelines for impurity thresholds .
How can contradictions in solubility data be resolved?
Advanced
Discrepancies in reported solubility (e.g., in water vs. DMSO) may arise from polymorphic forms or residual solvents. Replicate experiments under standardized conditions (e.g., USP buffer systems) and characterize solid-state forms via powder XRD. Cross-validate using nephelometry for turbidity measurements .
What methodologies are recommended for impurity profiling?
Q. Advanced
- HPLC with Charged Aerosol Detection (CAD) : Quantify non-UV-active impurities (e.g., inorganic salts) .
- Spiking Studies : Use reference standards (e.g., methylated byproducts) to confirm retention times .
- Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions to simulate degradation pathways .
What are the key applications in drug discovery?
Basic
This compound serves as a precursor for kinase inhibitors or GPCR-targeted therapeutics due to its pyrimidine core, which mimics purine bases in biological systems .
Advanced
In lead optimization, modify the methyl group or pyrido ring to enhance binding affinity. For example, introducing fluoro or chloro substituents at specific positions (e.g., C4) can improve metabolic stability, as seen in related benzisoxazole-pyrimidine hybrids .
How to address safety and regulatory compliance during handling?
Basic
Follow GHS guidelines: Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and disposed via certified hazardous waste handlers .
Advanced
Develop in silico toxicity models (e.g., QSAR) to predict acute oral toxicity (LD50) and prioritize safer analogs. Monitor respiratory irritation risks via occupational exposure limits (OELs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
